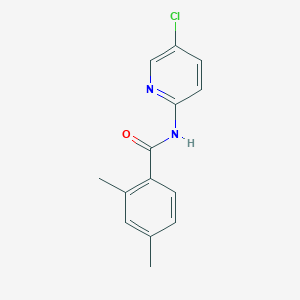![molecular formula C16H21F3N2O B244684 N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide, also known as TPP or TP-13, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the phenylpentanamide family of compounds, which are known for their ability to modulate the activity of certain receptors in the brain. In
作用機序
The exact mechanism of action of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor and as an agonist of the sigma-1 receptor. By modulating the activity of these receptors, N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide may enhance cognitive function, reduce pain perception, and improve mood.
Biochemical and Physiological Effects:
Studies have shown that N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide has a number of biochemical and physiological effects. It has been shown to enhance cognitive function in animal models, particularly in tasks related to learning and memory. It has also been shown to reduce pain perception in animal models, suggesting that it may have potential as a pain reliever. Additionally, N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression.
実験室実験の利点と制限
One advantage of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, its ability to modulate the activity of specific receptors in the brain makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one limitation of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide is that its exact mechanism of action is not yet fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are a number of potential future directions for research on N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide. One area of interest is the development of more selective modulators of the nicotinic acetylcholine receptor and sigma-1 receptor, which may have fewer side effects than N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide. Additionally, further research is needed to elucidate the exact mechanism of action of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide and to better understand its potential as a treatment for cognitive disorders, pain, and mood disorders. Finally, studies are needed to determine the safety and efficacy of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide in humans, which will be necessary before it can be developed as a therapeutic agent.
合成法
The synthesis of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide involves the reaction of 2-bromo-5-(trifluoromethyl)benzonitrile with 1-pyrrolidinecarboxamide in the presence of a palladium catalyst. This reaction results in the formation of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatographic purification.
科学的研究の応用
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain receptors in the brain, including the nicotinic acetylcholine receptor and the sigma-1 receptor. These receptors are involved in a wide range of physiological processes, including learning and memory, pain perception, and mood regulation.
特性
分子式 |
C16H21F3N2O |
|---|---|
分子量 |
314.35 g/mol |
IUPAC名 |
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide |
InChI |
InChI=1S/C16H21F3N2O/c1-2-3-6-15(22)20-13-11-12(16(17,18)19)7-8-14(13)21-9-4-5-10-21/h7-8,11H,2-6,9-10H2,1H3,(H,20,22) |
InChIキー |
SVAZFGIXXDRDQZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
正規SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244623.png)
![2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244624.png)